molecular formula C14H13F3N2 B2724938 N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine CAS No. 338401-94-8

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B2724938
CAS No.: 338401-94-8
M. Wt: 266.267
InChI Key: DMAMUHCWHVFGOL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a pyridine ring substituted with a trifluoromethyl group and an amine group attached to a dimethylphenyl group.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c1-9-3-4-12(10(2)7-9)19-11-5-6-18-13(8-11)14(15,16)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAMUHCWHVFGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Ethoxy-1,1,1-Trifluoro-3-Butene-2-One

The foundational step in several synthetic routes involves cyclizing 4-ethoxy-1,1,1-trifluoro-3-butene-2-one with chloroacetonitrile in the presence of zinc powder and trimethylchlorosilane (TMSCI). This reaction, conducted in tetrahydrofuran (THF), yields 2-hydroxy-4-trifluoromethylpyridine as an intermediate. Key parameters include:

  • Molar ratio : 1:1 (4-ethoxy-1,1,1-trifluoro-3-butene-2-one to chloroacetonitrile).
  • Reaction time : 2–6 hours under reflux.
  • Yield : 60–70% after column chromatography.

Halogenation of 2-Hydroxy Intermediate

The hydroxyl group at the 2-position is halogenated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in dimethylformamide (DMF) or acetonitrile. This step converts the hydroxyl group to a chloro or bromo substituent, critical for subsequent nucleophilic substitution:

Halogenating Agent Solvent Temperature Yield (%)
POCl₃ DMF 80–100°C 85
SOCl₂ Acetonitrile 60–80°C 78

Amination with 2,4-Dimethylaniline

The halogenated intermediate undergoes amination with 2,4-dimethylaniline in toluene or THF using sodium amide (NaNH₂) as a base. This SNAr reaction proceeds at room temperature over 12–24 hours, achieving yields of 65–75%.

One-Pot Enamine Cyclization

A streamlined approach reported in patent CN115385852A avoids intermediate isolation. 4-Ethoxy-1,1,1-trifluoro-3-butene-2-one reacts with chloroacetonitrile and 2,4-dimethylaniline in a single pot under acidic conditions (glacial acetic acid).

  • Advantages : Reduced purification steps, higher throughput.
  • Conditions : Reflux at 110°C for 5 hours.
  • Yield : 58% after crystallization.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-chloro-4-trifluoromethylpyridine) couple with 2,4-dimethylaniline using palladium catalysts. This method offers regioselectivity and functional group tolerance:

Catalyst Ligand Base Yield (%)
Pd(OAc)₂ XantPhos Cs₂CO₃ 72
Pd(dba)₂ BINAP KOtBu 68

Ullmann Coupling

Copper(I)-mediated coupling in DMSO at 120°C achieves moderate yields (50–60%) but requires stoichiometric copper iodide.

Analytical Validation and Purification

Chromatographic Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves intermediates.
  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=5.2 Hz, 1H, pyridine-H), 7.15 (s, 1H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 6.55 (s, 1H, NH), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
  • MS (ESI) : m/z 267.1 [M+H]⁺.

Challenges and Optimization

  • Trifluoromethyl Stability : The CF₃ group’s electron-withdrawing nature necessitates inert conditions to prevent decomposition.
  • Regioselectivity : Ensuring amination at the 4-position requires careful control of steric and electronic effects.
  • Scalability : One-pot methods reduce costs but require precise stoichiometry to minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts such as palladium on carbon.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may produce various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine serves as a precursor for several active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential in treating various cancers, particularly those driven by RAF mutations. For instance:

  • Naporafenib , a RAF inhibitor used in cancer therapy, is synthesized using derivatives of this compound .

Agrochemical Applications

The compound's derivatives are also utilized in agrochemicals. The introduction of trifluoromethyl groups enhances the efficacy of pesticides by improving their metabolic stability and biological activity against pests. More than 20 agrochemical products containing trifluoromethyl-pyridine derivatives have been developed, showcasing their importance in crop protection .

Anti-Cancer Activity

A study evaluated the anti-cancer properties of this compound derivatives against various cancer cell lines. The results indicated that these compounds exhibit significant cytotoxicity, particularly against RAF-driven tumors .

Pesticidal Efficacy

Research into the agrochemical applications revealed that certain derivatives of this compound demonstrated potent activity against specific agricultural pests. Field trials indicated that these compounds could effectively reduce pest populations while minimizing environmental impact .

Data Tables

Application Description Example Compounds
Medicinal ChemistrySynthesis of APIs for cancer treatmentNaporafenib
AgrochemicalsDevelopment of pesticides with improved efficacyFluazifop-butyl
Biological ActivityEvaluation of cytotoxic effects on cancer cell linesVarious derivatives

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-3-amine
  • N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-5-amine
  • N-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyridin-4-amine

Uniqueness

N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.

Biological Activity

N-(2,4-Dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of a trifluoromethyl group and an amine functional group, which contribute to its unique chemical properties and biological effects.

  • Chemical Formula : C₁₀H₈F₃N
  • Molecular Weight : 201.17 g/mol
  • CAS Number : 147149-98-2

The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes, while the amine group may facilitate interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Chlorine/Fluorine Exchange : Utilizing trichloromethylpyridine as a precursor.
  • Direct Introduction of Trifluoromethyl Group : Employing trifluoromethyl active species for substitution reactions.

These synthetic routes are crucial for producing derivatives with specific biological activities.

Anticancer Activity

Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant anticancer properties. For instance, derivatives like naporafenib, which includes similar structural elements, are known RAF inhibitors used in treating certain cancers . The biological activity is often attributed to the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Properties

Studies have shown that similar pyridine derivatives can act as EP4 antagonists, inhibiting prostaglandin E2 (PGE2) pathways involved in inflammation . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Naporafenib : A derivative of 4-amino-2-(trifluoromethyl)pyridine has been developed as a potent RAF inhibitor. Clinical trials demonstrated its efficacy in patients with BRAF-mutant melanoma, highlighting the importance of trifluoromethylpyridine derivatives in oncology .
  • Flonicamid : Another compound derived from trifluoromethylpyridine has shown effectiveness against aphids, indicating its utility in agrochemical applications as well .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of trifluoromethylpyridine derivatives. Key findings include:

  • Inhibition Potency : Compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating strong inhibitory effects on cell proliferation.
  • Selectivity : Certain derivatives exhibit selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (nM)Target
NaporafenibAnticancer3.5RAF Kinase
FlonicamidInsecticide10Chordotonal Organ Modulator
This compoundAnti-inflammatory123EP4 Receptor

Q & A

Q. What are the common synthetic routes for preparing N-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyridin-4-amine?

The synthesis of pyridin-4-amine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For trifluoromethyl-substituted pyridines, fluorinated precursors like pentafluoropyridine may undergo sequential substitutions. For example, substituting fluorine atoms with methylphenylamine groups under controlled conditions (e.g., using sodium azide or alkyl halides) can yield the target compound. Reaction optimization often includes catalysts (e.g., Pd for coupling) and temperature control to enhance regioselectivity .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • X-ray crystallography : Tools like SHELXL and ORTEP-3 are used to resolve crystal structures, confirming bond angles, dihedral angles, and hydrogen bonding patterns .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and purity, with trifluoromethyl groups showing distinct 19^{19}F NMR signals .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

Purification methods include:

  • Flash chromatography : Optimized solvent gradients (e.g., petroleum ether/ethyl acetate) to isolate the product .
  • Recrystallization : Solvent selection (e.g., ethanol/water) to remove unreacted precursors .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Reaction condition tuning : Adjusting temperature (e.g., 60–80°C for nucleophilic substitutions), solvent polarity (DMF for solubility), and stoichiometry of reagents .
  • Catalyst screening : Palladium-based catalysts for coupling reactions improve efficiency .
  • Scale-up considerations : Continuous flow reactors enhance reproducibility in large-scale synthesis .

Q. How should structural discrepancies in crystallographic data be addressed?

  • Multi-method validation : Cross-check X-ray data with DFT calculations (e.g., bond lengths, torsion angles) .
  • Hydrogen bonding analysis : Weak interactions (C–H···O, C–H···π) can explain packing variations; SHELXL refinement accounts for disorder .

Q. What strategies are used to evaluate biological activity in related compounds?

  • In vitro assays : Anti-microbial (e.g., MIC testing against P. aeruginosa biofilms) or enzyme inhibition studies (e.g., cholinesterase assays) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl vs. trifluoromethyl) and assess activity changes .

Q. How can computational modeling aid in understanding this compound’s reactivity?

  • Docking studies : Predict binding modes with biological targets (e.g., PqsR for biofilm inhibition) .
  • DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate reaction pathways .

Methodological Challenges

Q. What precautions are necessary for handling fluorinated amines?

  • Safety protocols : Use PPE (gloves, goggles) due to potential toxicity; avoid inhalation of fluorinated intermediates .
  • Waste disposal : Segregate fluorinated waste for specialized treatment to prevent environmental contamination .

Q. How can researchers resolve low yields in multi-step syntheses?

  • Intermediate characterization : Use LC-MS or 1^1H NMR to identify bottlenecks (e.g., unstable intermediates) .
  • Protecting groups : Temporarily shield reactive sites (e.g., amines) during harsh reaction steps .

Q. What methods validate the compound’s stability under experimental conditions?

  • Accelerated degradation studies : Expose to heat, light, or humidity and monitor decomposition via HPLC .
  • Stability-indicating assays : Track bioactivity retention after storage .

Data Interpretation

Q. How are conflicting spectral data resolved?

  • Multi-technique cross-validation : Compare NMR, HRMS, and IR spectra to confirm assignments .
  • Crystallographic refinement : SHELXL’s restraints reduce noise in weak diffraction data .

Q. What statistical approaches analyze biological activity data?

  • Dose-response curves : IC50_{50}/EC50_{50} calculations with nonlinear regression (e.g., GraphPad Prism) .
  • Cluster analysis : Group compounds by activity profiles to identify SAR trends .

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